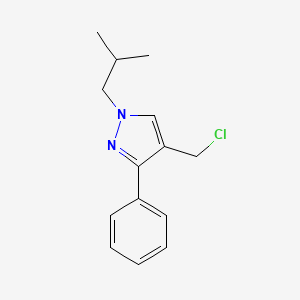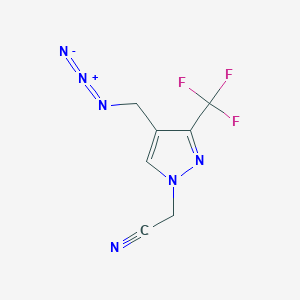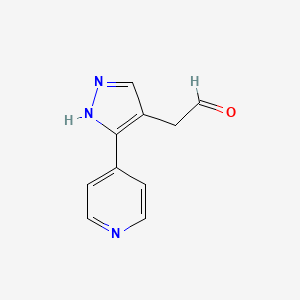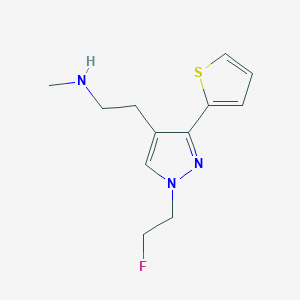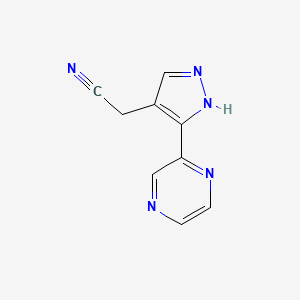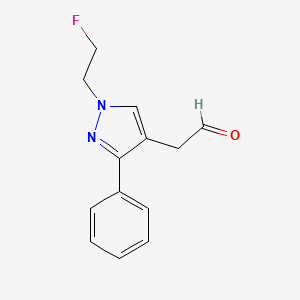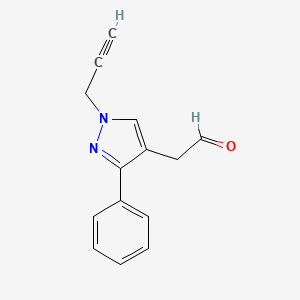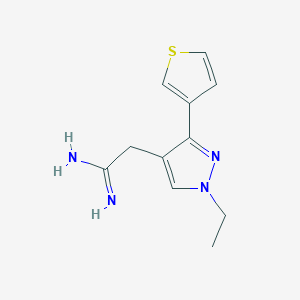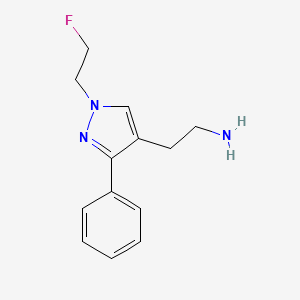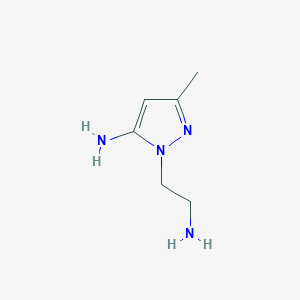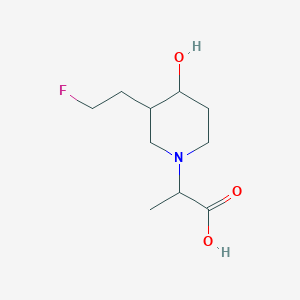
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid
説明
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, the types of bonds (single, double, triple, etc.), and any interesting structural features .Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, solubility, etc., and its chemical properties, such as reactivity, acidity or basicity, etc .科学的研究の応用
NMDA Receptor Antagonists
Compounds structurally similar to 2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)propanoic acid have been explored for their potential as NMDA receptor antagonists. For instance, the study of a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist CP-101,606 revealed insights into the receptor's stereochemical preferences and provided a new tool for exploring the function of NR2B-containing NMDA receptors (Butler et al., 1998).
Antibacterial Agents
Research on derivatives of 4-oxoquinoline-3-propanoic acids, which share a molecular resemblance with the compound , highlighted their potential as scaffolds to create antimicrobial drugs. Analytical methods were discussed for quality control of these promising active pharmaceutical ingredients, emphasizing their significance in combating microbial resistance (Zubkov et al., 2016).
Tumor Imaging with PET
The synthesis and biologic evaluation of enantiomers for brain tumor imaging with positron emission tomography (PET) showcases the potential of fluorinated compounds in diagnostic applications. The study demonstrated that specific enantiomers could provide higher tumor uptake and better tumor to brain ratios, suggesting their utility in PET imaging for brain tumors (McConathy et al., 2010).
Synthesis of Polyether-bound Compounds
Research into the synthesis of polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid through ester bonds and its hydrolysis reactivity offers insights into polymer science and drug delivery systems. This study provides a foundation for investigating the release of drug residues from polymer-bound compounds (Ouchi et al., 1986).
Anticancer Activities
The synthesis and evaluation of compounds for their anticancer activities underline the significance of chemical synthesis in medicinal chemistry. For example, new S-Glycosyl and S-Alkyl derivatives of triazinone compounds were screened for their anticancer properties, highlighting the role of chemical modifications in enhancing biological activities (Saad & Moustafa, 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-7(10(14)15)12-5-3-9(13)8(6-12)2-4-11/h7-9,13H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBNMNNOZCMUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C(C1)CCF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



